molecular formula C10H13NO3 B1319765 6-(2-Methylpropoxy)pyridine-3-carboxylic acid CAS No. 1016756-23-2

6-(2-Methylpropoxy)pyridine-3-carboxylic acid

Cat. No.: B1319765
CAS No.: 1016756-23-2
M. Wt: 195.21 g/mol
InChI Key: IGGUZPKESUQARQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid typically involves the reaction of 6-hydroxynicotinic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of alcohols from the reduction of the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives depending on the substituents introduced.

Scientific Research Applications

6-(2-Methylpropoxy)pyridine-3-carboxylic acid is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound can act as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and research focus.

Comparison with Similar Compounds

    6-Hydroxynicotinic acid: A precursor in the synthesis of 6-(2-Methylpropoxy)pyridine-3-carboxylic acid.

    2-Methylpropyl bromide: Used in the synthesis process.

    Nicotinic acid derivatives: Compounds with similar pyridine ring structures and functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research applications where specific interactions and reactivity are required.

Properties

IUPAC Name

6-(2-methylpropoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGUZPKESUQARQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016756-23-2
Record name 6-(2-methylpropoxy)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 25% yield starting from ethyl 6-chloronicotinate and 2-methylpropan-1-ol. The reduction was performed using 3 equiv of lithium hydroxide, the reaction mixture was stirred at 35° C. over night. The product contains 58% of 6-ethoxynicotinic acid; MS (ESI) m/z 194[M−H+].
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